

assessing the cardiovascular safety of ALG-055009 versus competitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALG-055009

Cat. No.: B15540696

[Get Quote](#)

Cardiovascular Safety Profile of ALG-055009: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profile of **ALG-055009** against its key competitors in the thyroid hormone receptor beta (THR- β) agonist class: resmetirom, VK2809, and TERN-501. The information is based on publicly available preclinical and clinical data.

All four agents are selective THR- β agonists designed to minimize cardiovascular adverse effects by avoiding significant activation of the THR- α receptor, which is associated with cardiac effects such as increased heart rate.^[1] The available data suggests that all four compounds have a favorable cardiovascular safety profile, with beneficial effects on atherogenic lipids.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cardiovascular safety and related lipid profiles of **ALG-055009** and its competitors.

Table 1: Clinical Cardiovascular Safety Overview

Parameter	ALG-055009 (HERALD Trial)	Resmetirom (MAESTRO- NASH Trial)	VK2809 (VOYAGE Study)	TERN-501 (DUET Trial)
Serious Adverse Events (Cardiovascular)	No serious adverse events reported.[2]	The incidence of serious adverse events was similar across treatment and placebo groups. [3]	No serious adverse events reported in completed studies.[4]	No drug-related cardiovascular adverse events observed.[5]
Blood Pressure	No clinically meaningful findings in vital signs observed.	No significant changes in blood pressure.	Changes in blood pressure were similar among patients receiving VK2809 as compared to placebo.[6][7]	No differences between TERN- 501 dose groups and placebo in change from baseline in blood pressure.[8]
Heart Rate	No clinically meaningful findings in vital signs observed.	No significant changes in heart rate.[9]	Changes in heart rate were similar among patients receiving VK2809 as compared to placebo.[6][7]	No differences between TERN- 501 dose groups and placebo in change from baseline in heart rate.[8]
ECG Findings	No clinically concerning abnormal ECG findings.[10]	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	No clinically significant changes in electrocardiogra ms.[11]
QTc Interval	No trends for QTcF prolongation were observed across dose	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	Mean corrected QT intervals were stable during the

levels. No treatment period.
subject [11]
experienced a
QTcF >500 ms or
a change from
baseline >60 ms.

Table 2: Effects on Atherogenic Lipids

Lipid Parameter	ALG-055009 (HERALD Trial)	Resmetirom (MAESTRO-NASH Trial)	VK2809 (VOYAGE Study)	TERN-501 (Phase 1 Trial)
LDL-C Reduction	Statistically significant reductions observed.[12]	Reduced LDL-C levels by 13.6% (80 mg) and 16.3% (100 mg) at week 24.[13]	Placebo-adjusted reductions ranging from 20% to 25% at 52 weeks.[14]	Maximum mean decreases of -22% to -27% across different doses.
Triglyceride Reduction	Reductions observed.[12]	Decreased triglycerides by 21%.[15]	Statistically significant reductions observed.[16]	Statistically significant improvements observed.[17]
Lipoprotein(a) [Lp(a)] Reduction	Statistically significant reductions observed.[12]	Decreased Lp(a) by 30%.[15]	Statistically significant reductions observed.[16]	Not explicitly detailed in the provided search results.
Apolipoprotein B (ApoB) Reduction	Statistically significant reductions observed.[12]	Decreased ApoB by 20%.[15]	Statistically significant reductions observed.[16]	Significant and dose-dependent reductions observed.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are outlined in their respective ClinicalTrials.gov entries. The following provides a summary of the cardiovascular safety

monitoring methodologies based on these records and other available information.

Cardiovascular Safety Monitoring in Clinical Trials

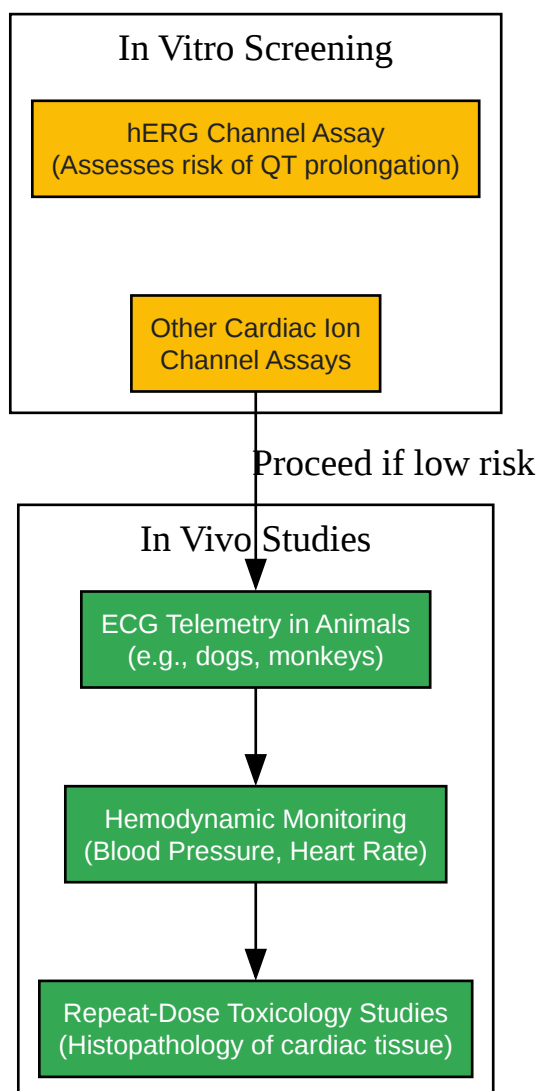
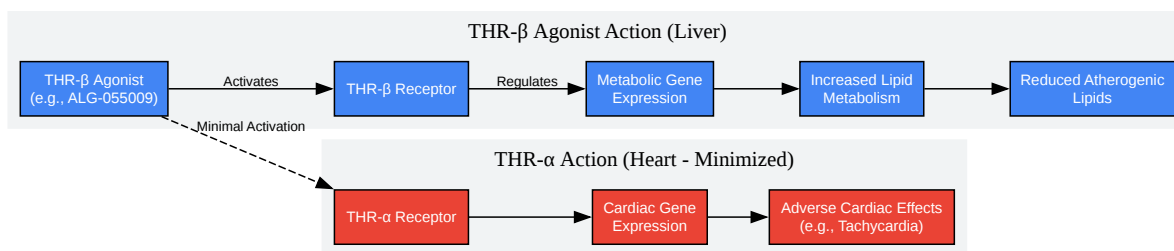
The clinical trials for **ALG-055009** (HERALD, NCT06342947), resmetirom (MAESTRO-NASH, NCT03900429), VK2809 (VOYAGE, NCT04173065), and TERN-501 (DUET, NCT05415722) employed standard safety monitoring protocols that included the assessment of cardiovascular parameters.[\[3\]](#)[\[10\]](#)[\[18\]](#)[\[19\]](#)

- Vital Signs: Blood pressure and heart rate were monitored at regular intervals throughout the studies.[\[6\]](#)[\[8\]](#)
- Electrocardiograms (ECGs): 12-lead ECGs were performed at baseline and at specified time points during the trials to monitor for any changes in cardiac electrical activity, including heart rate, PR interval, QRS duration, and QTc interval.[\[10\]](#)[\[11\]](#) Exclusion criteria for these trials often included clinically significant abnormal ECGs at screening.[\[10\]](#)
- Adverse Event Monitoring: All adverse events, including cardiovascular events, were recorded and assessed for their severity and potential relationship to the study drug.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[20\]](#)

Signaling Pathways and Experimental Workflows

THR- β Signaling Pathway and Cardiovascular Safety

The therapeutic rationale for selective THR- β agonists lies in their ability to preferentially activate the thyroid hormone receptor beta, which is predominantly expressed in the liver, while having minimal activity on the thyroid hormone receptor alpha (THR- α), which is highly expressed in the heart and other tissues. Activation of THR- α is associated with adverse cardiovascular effects such as tachycardia.[\[1\]](#) By selectively targeting THR- β , these drugs aim to achieve the desired metabolic benefits, including the reduction of atherogenic lipids, without inducing cardiac side effects.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What diseases does Resmetirom treat? [synapse.patsnap.com]
- 2. Aligos Therapeutics Announces Positive Topline Results from the Phase 2a HERALD Study of ALG-055009 for the Treatment of MASH | Aligos Therapeutics [investor.aligos.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. Terns Achieves Primary Endpoint and All Secondary Endpoints in Phase 2a DUET Trial of THR- β Agonist TERN-501 in NASH — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 6. Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 7. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 8. Terns Reports Positive Top-line Results from Phase 1 Proof of Concept Clinical Trial of THR- β agonist TERN-501 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 9. mims.com [mims.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β -selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aligos.com [aligos.com]
- 13. researchgate.net [researchgate.net]
- 14. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 15. Resmetirom lowers markers of CV risk and fibrosis among patients with NASH cirrhosis [medicaldialogues.in]

- 16. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 17. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. TERN-501 monotherapy and combination therapy with TERN-101 in metabolic dysfunction-associated steatohepatitis: the randomized phase 2a DUET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Positive Topline Phase 3 MAESTRO-NAFLD-1 Data Demonstrate Resmetirom was Safe, Well-Tolerated and Provided Statistically Significant Improvements in Key Measures of Liver and Cardiovascular Health - Expanded Access Program [natap.org]
- To cite this document: BenchChem. [assessing the cardiovascular safety of ALG-055009 versus competitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540696#assessing-the-cardiovascular-safety-of-alg-055009-versus-competitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

